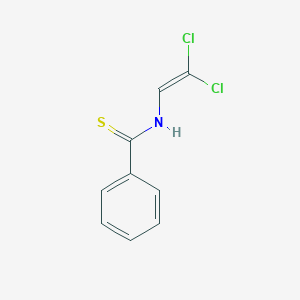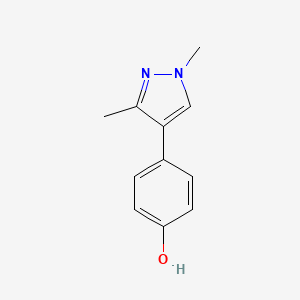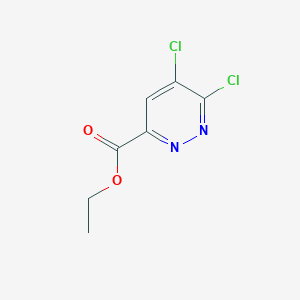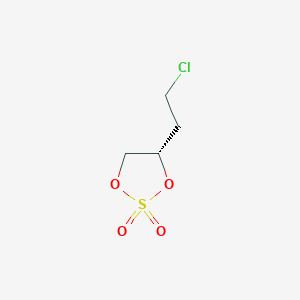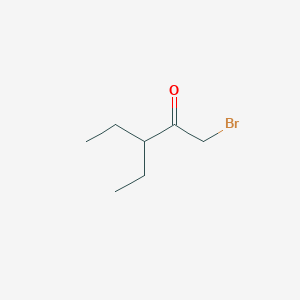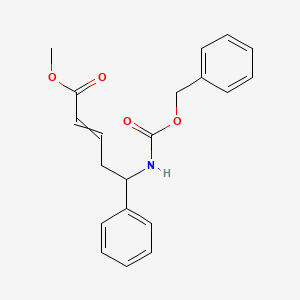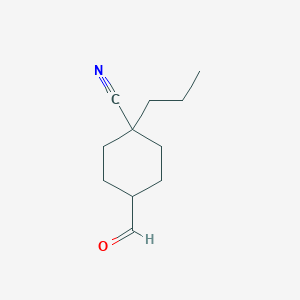
4-Formyl-1-propylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-1-propylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It consists of a cyclohexane ring substituted with a formyl group at the 4-position and a propyl group at the 1-position, along with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-propylcyclohexane-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexane derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation using propyl chloride and AlCl3 (aluminum chloride) as a catalyst.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the compound with cyanogen bromide (BrCN) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The formyl group can undergo nucleophilic substitution reactions, such as the formation of imines or oximes with primary amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, H2/Pd-C (palladium on carbon)
Substitution: NH2OH (hydroxylamine), RNH2 (primary amines)
Major Products:
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Formyl-1-propylcyclohexane-1-amine
Substitution: 4-Formyl-1-propylcyclohexane-1-oxime
Aplicaciones Científicas De Investigación
4-Formyl-1-propylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl and nitrile groups.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 4-Formyl-1-propylcyclohexane-1-carbonitrile depends on its interaction with molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo hydrolysis to form carboxylic acids or amides, which can further interact with biological targets. The propyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Formylcyclohexane-1-carbonitrile: Lacks the propyl group, making it less hydrophobic.
1-Propylcyclohexane-1-carbonitrile: Lacks the formyl group, reducing its electrophilic reactivity.
4-Formyl-1-methylcyclohexane-1-carbonitrile: Has a methyl group instead of a propyl group, affecting its steric and hydrophobic properties.
Uniqueness: 4-Formyl-1-propylcyclohexane-1-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electrophilic, nucleophilic, and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-formyl-1-propylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(9-12)6-3-10(8-13)4-7-11/h8,10H,2-7H2,1H3 |
Clave InChI |
HCWQNPWYDYVBQS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC(CC1)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)
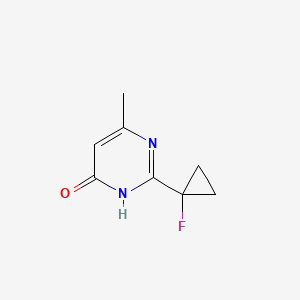

![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
